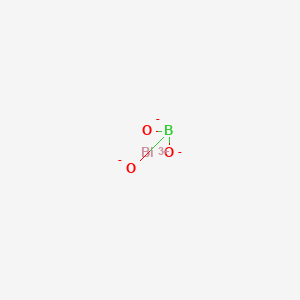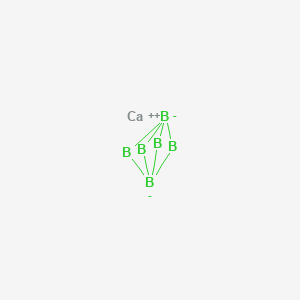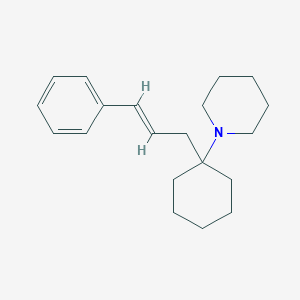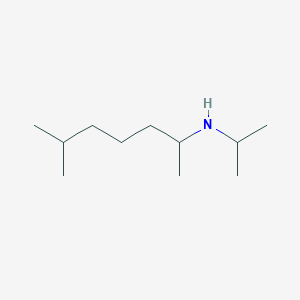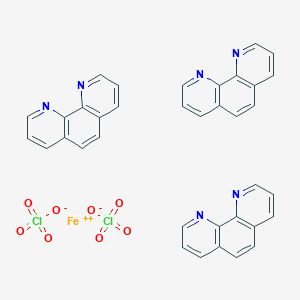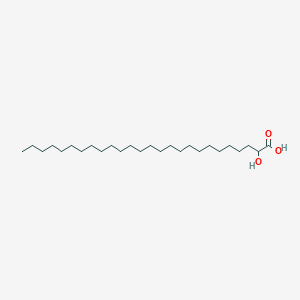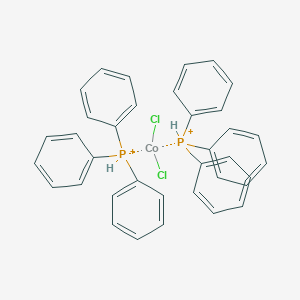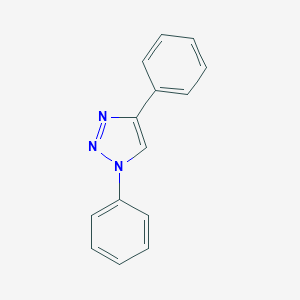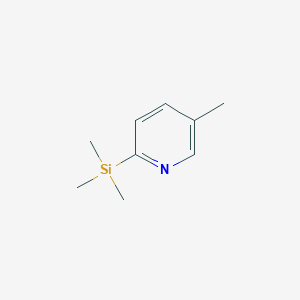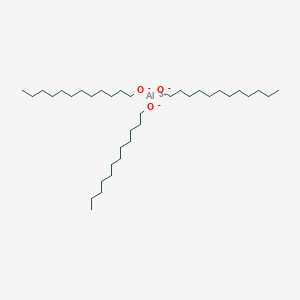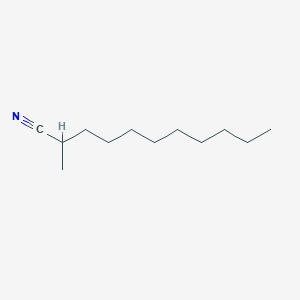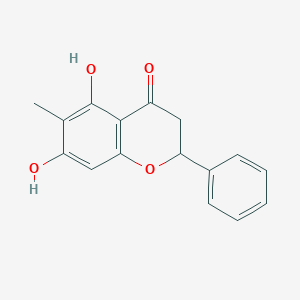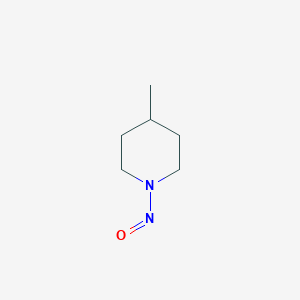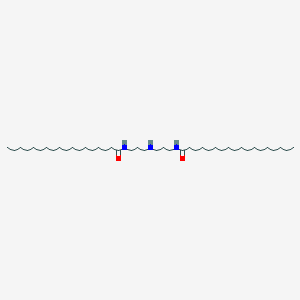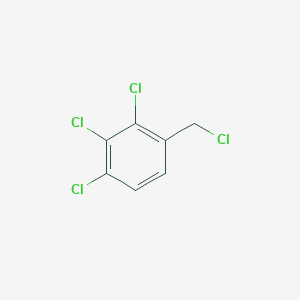
alpha,2,3,4-Tetrachlorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,2,3,4-tetrachlorotoluene (TCT) is a chlorinated organic compound that is widely used in various industrial processes. It is a colorless liquid that has a strong, sweet odor and is highly toxic. TCT is a persistent organic pollutant (POP) that can accumulate in the environment and cause serious health problems in humans and animals. In recent years, TCT has become a subject of scientific research due to its potential health risks and environmental impact.
Mécanisme D'action
The mechanism of action of alpha,2,3,4-Tetrachlorotoluene is not well understood. It is believed that alpha,2,3,4-Tetrachlorotoluene can cause damage to cells and DNA, leading to the development of cancer. alpha,2,3,4-Tetrachlorotoluene may also interfere with the function of enzymes and other proteins, leading to organ damage and other health problems.
Effets Biochimiques Et Physiologiques
Alpha,2,3,4-Tetrachlorotoluene exposure can have a range of biochemical and physiological effects. Studies have shown that alpha,2,3,4-Tetrachlorotoluene can cause oxidative stress, inflammation, and damage to cellular membranes. alpha,2,3,4-Tetrachlorotoluene exposure has also been linked to changes in gene expression and alterations in the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha,2,3,4-Tetrachlorotoluene is commonly used in laboratory experiments as a model compound for studying the toxicity of chlorinated organic compounds. It has several advantages, including its stability and ease of synthesis. However, alpha,2,3,4-Tetrachlorotoluene also has several limitations, including its high toxicity and potential for environmental contamination.
Orientations Futures
There are several future directions for research on alpha,2,3,4-Tetrachlorotoluene. One area of focus is the development of new methods for the detection and quantification of alpha,2,3,4-Tetrachlorotoluene in the environment. Another area of research is the development of new treatments for alpha,2,3,4-Tetrachlorotoluene exposure, including antioxidant therapies and gene therapies. Additionally, research is needed to better understand the mechanisms of alpha,2,3,4-Tetrachlorotoluene toxicity and to identify new targets for intervention. Finally, efforts to reduce alpha,2,3,4-Tetrachlorotoluene exposure and environmental contamination should continue, including the development of new regulations and best practices for industrial processes that use alpha,2,3,4-Tetrachlorotoluene.
Méthodes De Synthèse
Alpha,2,3,4-Tetrachlorotoluene can be synthesized by the chlorination of toluene using chlorine gas. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The process produces a mixture of isomers, including alpha,2,3,4-alpha,2,3,4-Tetrachlorotoluene and other chlorinated toluenes.
Applications De Recherche Scientifique
Alpha,2,3,4-Tetrachlorotoluene has been the subject of extensive scientific research due to its potential health risks and environmental impact. Studies have shown that alpha,2,3,4-Tetrachlorotoluene exposure can cause a range of health problems, including liver damage, kidney damage, and cancer. alpha,2,3,4-Tetrachlorotoluene has also been found to be toxic to aquatic organisms, and can accumulate in the food chain.
Propriétés
Numéro CAS |
13911-02-9 |
|---|---|
Nom du produit |
alpha,2,3,4-Tetrachlorotoluene |
Formule moléculaire |
C7H4Cl4 |
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Clé InChI |
ZZGCZMFHUSKZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1CCl)Cl)Cl)Cl |
Autres numéros CAS |
13911-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



